molecular formula C11H14O4 B1427562 4-Methoxy-2-(propan-2-yloxy)benzoic acid CAS No. 79128-14-6

4-Methoxy-2-(propan-2-yloxy)benzoic acid

Cat. No. B1427562
CAS RN: 79128-14-6
M. Wt: 210.23 g/mol
InChI Key: WHAPKQZDOXOUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(propan-2-yloxy)benzoic acid, also known as Methyl 4-methoxy-2-(propan-2-yloxy)benzoate, is a chemical compound that belongs to the class of benzoic acids and esters . It has a molecular weight of 210.23 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H14O4/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .

It is insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate .

Scientific Research Applications

  • Analytical Chemistry Applications : A study by Aktaş & Yaşar (2004) demonstrated the potentiometric titration of hydroxylated benzoic acids using an artificial neural network for data analysis. This method could potentially be adapted for 4-Methoxy-2-(propan-2-yloxy)benzoic acid, aiding in precise quantification in analytical processes.

  • Materials Science : In a study by Amarnath & Palaniappan (2005), benzoic acid and its derivatives were used as dopants for polyaniline, influencing its conductivity. This suggests potential applications of this compound in the development of conductive polymers.

  • Crystallography and Structural Chemistry : Research by Lin & Zhang (2012) focused on the crystal structure of a benzoic acid derivative, revealing insights into molecular orientations and interactions. Similar studies could be conducted with this compound to understand its crystalline properties.

  • Pharmaceutical Chemistry : Sivakumar et al. (2010) Sivakumar, Reddy, Cowley, & Vasudevan (2010) investigated benzoic acid derivatives in the synthesis of lanthanide coordination compounds, which have potential applications in imaging and therapy. This indicates possible uses of this compound in the development of novel medical imaging agents.

  • Environmental Science : The degradation of a novel herbicide by Amycolatopsis sp. M3-1, which involved benzoic acid derivatives, was studied by Cai, Chen, Wang, He, Wang, Zhao, & Ye (2012). This suggests that this compound might have applications in bioremediation or as a marker in environmental monitoring.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methoxy-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAPKQZDOXOUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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